Chromone-6-boronic acid pinacol ester
Description
Overview of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds have become indispensable tools in modern organic synthesis due to their unique combination of stability, low toxicity, and versatile reactivity. accelachem.comscbt.com These compounds, which feature a carbon-boron bond, have revolutionized the way chemists approach the construction of complex molecules. nih.gov Their rise to prominence is largely due to their role as key reagents in a variety of powerful chemical transformations. enaminestore.comsigmaaldrich.com
One of the most significant applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a method for forming carbon-carbon bonds that was recognized with the 2010 Nobel Prize in Chemistry. accelachem.comnih.gov In this reaction, an organoboron reagent (like a boronic acid or its ester) is coupled with an organic halide in the presence of a palladium catalyst. nih.gov This process is exceptionally reliable and tolerant of a wide array of other functional groups, making it a favored method in the pharmaceutical industry for synthesizing new drug candidates. accelachem.com
Beyond cross-coupling, organoboron compounds are central to hydroboration reactions, where a boron-hydrogen bond adds across a carbon-carbon double or triple bond. This reaction provides a pathway to a wide range of organic products, including alcohols and amines, with high levels of regio- and stereoselectivity. accelachem.comnih.gov The resulting organoboranes are themselves versatile intermediates for further chemical modifications. enaminestore.com The general stability and often crystalline nature of many organoboron compounds, coupled with the environmentally benign nature of their byproducts (such as boric acid), further enhance their appeal in both academic and industrial research. enaminestore.com
| Reaction Name | Description | Typical Boron Reagent |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction to form C-C bonds. nih.gov | Aryl/Vinyl Boronic Acids or Esters |
| Hydroboration-Oxidation | Addition of a B-H bond across an alkene/alkyne, followed by oxidation to produce an alcohol. accelachem.com | Borane (BH3) or its complexes |
| Chan-Evans-Lam Reaction | Copper-catalyzed formation of a carbon-heteroatom bond (C-N, C-O, C-S). | Arylboronic Acids or Esters |
| Petasis Reaction | A multicomponent reaction between an amine, a carbonyl, and a vinyl- or aryl-boronic acid to form substituted amines. enaminestore.com | Vinyl/Aryl Boronic Acids |
| Miyaura Borylation | Palladium-catalyzed reaction to synthesize boronic esters from halides and a diboron (B99234) reagent. nih.gov | Bis(pinacolato)diboron |
Significance of the Chromone (B188151) Scaffold in Chemical Biology and Material Science
The chromone ring system is a privileged scaffold in medicinal chemistry and drug discovery. nih.govchemrxiv.org This term signifies that the chromone framework is a molecular structure that can bind to a variety of biological targets, serving as a versatile template for developing new therapeutic agents. nih.govorgsyn.org Chromones are a major class of naturally occurring heterocyclic compounds found widely in plants and are integral components of flavonoids like flavones and isoflavones. ijrar.org
The biological importance of the chromone core is demonstrated by the wide range of pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antiviral, and antioxidant properties. ijrar.orgnih.govsigmaaldrich.com For example, Khellin, a natural chromone, has been used for its muscle-relaxant properties. ijrar.orgsigmaaldrich.com The synthetic accessibility and the ease with which the chromone core can be modified allow chemists to fine-tune its biological activity, leading to the development of potent and selective drug candidates. chemrxiv.orgijrar.org
In material science, the photochemical properties of the chromone scaffold have been exploited. orgsyn.org Certain chromone derivatives are highly fluorescent, making them useful as fluorescent probes for biological imaging and sensing applications. orgsyn.org Their rigid structure and electron-rich nature also make them interesting building blocks for the creation of novel organic materials with specific electronic or optical properties.
| Compound Class/Example | Significance / Application |
|---|---|
| Khellin | Natural product used as a vasodilator and bronchodilator. ijrar.orgsigmaaldrich.com |
| Cromolyn Sodium | A synthetic bis-chromone derivative used as a mast cell stabilizer in the treatment of asthma. |
| Flavones (e.g., Apigenin) | A class of flavonoids with a chromone core, known for antioxidant and anti-inflammatory activities. |
| 2-Styrylchromones | A group of natural and synthetic chromones with applications in treating cancer and oxidative stress. ijrar.org |
| Flavopiridol | A semi-synthetic flavone (B191248) derivative investigated as a cyclin-dependent kinase inhibitor for cancer therapy. synblock.com |
Research Landscape of Boronic Acid Pinacol (B44631) Esters as Synthetic Intermediates
Within the family of organoboron compounds, boronic acid pinacol esters have emerged as particularly valuable and widely used synthetic intermediates. nih.govacs.org These compounds are esters formed between a boronic acid and pinacol, a commercially available diol. orgsyn.org The pinacol group acts as a protecting group, making the boronic acid functionality significantly more stable and easier to handle compared to the free boronic acid. chemrxiv.orgnih.gov
Free boronic acids can be prone to dehydration, forming cyclic anhydrides (boroxines), and can be challenging to purify due to their polarity. acs.org Pinacol esters, by contrast, are generally stable, crystalline solids or high-boiling oils that are less susceptible to degradation and are compatible with a wider range of reaction conditions, including chromatography. chemrxiv.orgacs.org This enhanced stability is a major advantage in multi-step organic synthesis, where protecting a reactive site is often necessary. nih.gov
Boronic acid pinacol esters are most prominently used as surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions. nih.govlabnovo.com They are frequently employed in the late-stage functionalization of complex molecules, a key strategy in drug discovery programs. labnovo.com The pinacol ester can be carried through many synthetic steps and then used in a final coupling reaction to build the target molecule. labnovo.com While they are stable, they can be readily converted to the corresponding boronic acid or participate directly in coupling reactions, often by slow hydrolysis under the reaction conditions. labnovo.com This balance of stability and reactivity makes them the preferred boron reagent for many synthetic chemists. chemrxiv.org
| Feature | Free Boronic Acids | Boronic Acid Pinacol Esters |
|---|---|---|
| Stability | Prone to dehydration to form boroxines. acs.org | Generally stable to air and moisture, less prone to decomposition. chemrxiv.org |
| Physical Form | Often polar, sometimes difficult to purify solids. chemrxiv.org | Typically nonpolar, crystalline solids or oils, compatible with standard purification (e.g., chromatography). acs.org |
| Handling | Can be challenging due to polarity and instability. | Easier to handle and weigh accurately. chemrxiv.org |
| Reactivity | Directly used in coupling reactions. | Can react directly or hydrolyze in situ to the active boronic acid. labnovo.com |
| Key Application | Versatile reagents in various reactions. | Preferred for multi-step synthesis and late-stage functionalization due to stability. labnovo.com |
Historical Context and Evolution of Chromone-6-boronic Acid Pinacol Ester Research
While the individual histories of the chromone scaffold and organoboron chemistry are extensive, this compound (CAS 928773-42-6) is a product of modern synthetic chemistry, designed as a specialized building block rather than a compound with a long, independent research history. enaminestore.comsynblock.comlabnovo.com Its evolution is not documented through a timeline of dedicated studies but is understood through its intended function as a highly useful intermediate that merges two important chemical fields.
The compound is identified as 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4H-chromen-4-one. nih.govlabnovo.com Its existence and commercial availability from various suppliers confirm its role as a tool for contemporary research and development. scbt.comenaminestore.comsynblock.com
The primary research value of this molecule lies in its bifunctional nature. It provides chemists with a chromone core that is pre-functionalized at the 6-position with a stable yet reactive boronic ester group. This design is ideal for several advanced synthetic applications:
Suzuki-Miyaura Cross-Coupling: The boronic ester at the C-6 position is perfectly poised for palladium-catalyzed cross-coupling reactions. This allows researchers to easily attach a wide variety of aryl, heteroaryl, or vinyl groups to the chromone scaffold, enabling the rapid generation of diverse chemical libraries for drug discovery and structure-activity relationship (SAR) studies. nih.gov
Late-Stage Functionalization: The stability of the pinacol ester allows it to be incorporated into a molecule and carried through several synthetic steps before its final transformation. For instance, a synthetic strategy analogous to those used for related heterocyclic systems involves using the boronic ester as a precursor to a hydroxyl group. The boronic ester can be oxidized (e.g., with hydrogen peroxide) to install a phenol (B47542) at the 6-position of the chromone ring, a transformation that might be difficult to achieve with an unprotected hydroxyl group present from the start.
In essence, the "evolution" of this compound is tied to the advancement of synthetic methodologies that demand stable, versatile, and precisely functionalized building blocks. It represents a modern solution for chemists aiming to efficiently construct complex molecules based on the privileged chromone scaffold for applications in medicinal chemistry and material science.
| Property | Value |
|---|---|
| CAS Number | 928773-42-6 synblock.comlabnovo.com |
| Molecular Formula | C15H17BO4 synblock.comlabnovo.com |
| Molecular Weight | 272.10 g/mol labnovo.com |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one synblock.com |
| Synonym | 4-Oxo-4H-chromene-6-boronic Acid Pinacol Ester accelachem.com |
| Classification | Aryl Boronate Ester, Synthetic Building Block enaminestore.com |
Table of Mentioned Compounds
Structure
2D Structure
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPUBULQFSMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407569 | |
| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928773-42-6 | |
| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of Chromone 6 Boronic Acid Pinacol Ester
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. libretexts.orgnumberanalytics.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as Chromone-6-boronic acid pinacol (B44631) ester, with an organic halide or triflate. libretexts.orgnih.gov
Formation of Carbon-Carbon Bonds (C-C)
The primary application of Chromone-6-boronic acid pinacol ester in Suzuki-Miyaura reactions is the creation of a new carbon-carbon single bond between the chromone (B188151) ring at position 6 and a carbon atom of the coupling partner. libretexts.orgyonedalabs.com This versatile C-C bond formation strategy is widely used to synthesize complex molecules like substituted biphenyls, polyolefins, and styrenes. wikipedia.org A documented example includes the reaction of this compound with 3-bromoaniline (B18343), which results in the formation of a C-C bond, linking the chromone scaffold to an aniline (B41778) derivative. google.com This reaction highlights the capability of the ester to couple with aryl halides, a common class of electrophilic partners in Suzuki reactions. libretexts.org
Catalyst Systems and Ligand Design for Optimized Coupling
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. Palladium complexes are the most frequently used catalysts. libretexts.org For the coupling of this compound with 3-bromoaniline, a specific catalyst system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source and tricyclohexylphosphine (B42057) (PCy₃) as the ligand has been effectively used. google.com
Table 1: Catalyst System for Coupling of this compound
| Component | Chemical Name | Role |
|---|---|---|
| Catalyst Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Provides the active Pd(0) species |
| Ligand | Tricyclohexylphosphine (PCy₃) | Stabilizes the catalyst and influences reactivity |
Data sourced from a specific documented reaction. google.com
Ligand design plays a pivotal role in optimizing catalytic activity. Bulky and electron-rich phosphine (B1218219) ligands, such as PCy₃, are known to enhance the reactivity of the catalyst, particularly with less reactive electrophiles like aryl chlorides. libretexts.org The design of ligands can also influence the chemoselectivity of the reaction, in some cases tipping the balance between a standard Suzuki-Miyaura product and alternative pathways. nih.govnih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for Suzuki couplings. researchgate.net
Base Effects and Solvent Systems in Suzuki Coupling
A base is an essential component of the Suzuki-Miyaura reaction, required to activate the organoboron species for transmetalation. libretexts.orgwikipedia.org In the documented coupling of this compound, potassium phosphate (B84403) (K₃PO₄) was used as the base. google.com The base's role is multifaceted; it facilitates the formation of a boronate species, which is more nucleophilic and reactive towards the palladium complex. wikipedia.orgdeepdyve.com
The choice of solvent can significantly impact reaction efficiency and yield. researchgate.net Dioxane was the solvent employed in the reaction of this compound with 3-bromoaniline. google.com Suzuki reactions are known for their versatility in solvent choice, with common options including toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). wikipedia.org The use of aqueous solvent systems is also prevalent, offering economic and environmental advantages, and is often used with water-soluble bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). wikipedia.orgresearchgate.net
Table 2: Base and Solvent Used in a Specific this compound Coupling
| Component | Chemical Name/Formula | Function |
|---|---|---|
| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic ester |
| Solvent | Dioxane | Reaction medium |
Data from a documented coupling reaction. google.com
Substrate Scope and Functional Group Tolerance in Coupling Reactions
The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, making it highly valuable in pharmaceutical and materials synthesis. numberanalytics.comrsc.org The reaction is compatible with a wide range of organic halides (I > Br > OTf >> Cl) and triflates, including aryl, heteroaryl, vinyl, and alkyl variants. libretexts.orgnumberanalytics.com
For this compound, its successful coupling with 3-bromoaniline demonstrates tolerance for the amine functional group. google.com The general tolerance of Suzuki reactions extends to many other functionalities, although some groups like aldehydes and ketones can sometimes interfere. numberanalytics.com The ability to perform these couplings in the late stages of a synthesis on complex, functionalized molecules is a key advantage. rsc.orgnih.gov Research has shown that even sensitive substrates, such as corrole (B1231805) bromides, can be successfully coupled with a wide variety of boronic acids and esters under optimized conditions. nih.gov
Mechanistic Understanding of the Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination)
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle centered on a palladium catalyst. nih.govyonedalabs.com The cycle involving this compound proceeds through three fundamental steps:
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (e.g., 3-bromoaniline) to a coordinatively unsaturated Pd(0) complex. libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. yonedalabs.comyoutube.comyoutube.com The oxidation state of palladium changes from 0 to +2. youtube.com
Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. nih.gov The base (e.g., K₃PO₄) activates the this compound, forming a more nucleophilic boronate species. wikipedia.orgdeepdyve.com This species then reacts with the Pd(II) complex, exchanging its halide ligand for the chromone-6-yl group from the boronate. nih.govnih.gov This forms a new diorganopalladium(II) intermediate. libretexts.org
Reductive Elimination : In the final step, the two organic ligands (the chromone-6-yl group and the aryl group from the original halide) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. youtube.comyoutube.com This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com The oxidation state of palladium returns from +2 to 0. youtube.com
This catalytic cycle illustrates the complex, yet elegant, process by which palladium facilitates the precise construction of new chemical bonds. chemrxiv.orgresearchgate.net
Comparison with Other Cross-Coupling Reactions (e.g., Stille Coupling)
The Suzuki-Miyaura reaction is often compared to other palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. libretexts.org Both reactions have a similar substrate scope and proceed through a comparable catalytic cycle. libretexts.org
However, there are critical differences. Stille coupling utilizes organotin compounds as the transmetalating agent, whereas Suzuki coupling uses organoboron compounds. libretexts.orgyoutube.com This leads to several advantages for the Suzuki reaction:
Toxicity : Organotin reagents used in Stille coupling are highly toxic, posing significant handling and disposal challenges. libretexts.org Organoboron compounds, by contrast, are generally much less toxic.
Stability : Boronic acids and their esters are often crystalline solids that are stable to air and moisture, making them easier to handle than many organotin reagents.
Byproducts : The boron-containing byproducts of the Suzuki reaction are typically water-soluble and easily removed during aqueous workup.
While Stille coupling may offer advantages in specific cases, the lower toxicity and greater operational simplicity of the Suzuki-Miyaura reaction have contributed to its widespread adoption in both academic and industrial laboratories. libretexts.org
Sequential Coupling Strategies
This compound is a valuable substrate for sequential coupling strategies, which allow for the controlled and stepwise introduction of different molecular fragments. This approach relies on the differential reactivity of various coupling partners or functional groups within a molecule. nih.gov The pinacol boronate ester on the chromone scaffold can be orchestrated to react either before or after another coupling event, enabling the synthesis of complex, multifunctional molecules.
One strategy involves using nucleophiles with distinct reactivities. nih.gov For instance, the chromone boronic ester could be coupled in a Suzuki-Miyaura reaction, and a different, less reactive or protected functional group elsewhere on the molecule could be engaged in a subsequent transformation under different catalytic conditions. The stability of boronic amides, such as those derived from 1,8-diaminonaphthyl (DAN), is significantly higher than that of pinacol esters under basic coupling conditions due to lone-pair donation from the nitrogen atom. nih.gov This difference allows for a pinacol ester to be selectively coupled in the presence of a boronic amide.
Another approach leverages pairs of boronic acid functional groups with orthogonal reactivity. For example, researchers have developed sequential cross-coupling protocols using 2-nitro-arylboronic acid (NAB) and (E)-alkenylboronic acid (EAB) groups, which react under stepwise nickel- and copper-catalyzed processes, respectively. bohrium.com While not directly involving the chromone core, this principle could be applied by designing a bifunctional reagent that incorporates the this compound moiety alongside a more or less reactive boronic acid derivative, allowing for programmed, sequential bioconjugation or material synthesis. bohrium.com The successful application of these strategies allows for the construction of elaborate molecular architectures that would be challenging to assemble in a single step.
Other Cross-Coupling Reactions
Beyond the canonical Suzuki-Miyaura reaction, the boronic ester group at the 6-position of the chromone ring is a competent participant in a variety of other palladium-catalyzed cross-coupling transformations.
Carbonylative Coupling Reactions
Carbonylative coupling reactions introduce a carbonyl group (C=O) into a molecule, providing access to valuable ketones, amides, and esters. This compound can serve as the aryl source in these transformations. In a typical palladium-catalyzed process, the aryl boronic ester reacts with a coupling partner under an atmosphere of carbon monoxide (CO).
For instance, palladium-catalyzed oxidative carbonylative coupling of arylboronic acids with terminal alkynes yields alkynones. rsc.org Similarly, reaction with styrenes under aerobic conditions can produce chalcones, which are α,β-unsaturated ketones. nih.gov The synthesis of the chromone scaffold itself can be achieved via carbonylative coupling methods, such as the cyclocarbonylative Sonogashira coupling of 2-iodophenols with terminal alkynes, highlighting the compatibility of the chromone ring system with these reaction conditions. nih.govijrpc.com The boronic ester at the 6-position provides a handle for further elaboration via carbonylative coupling to attach ketone-containing side chains.
Table 1: Representative Carbonylative Coupling Reactions of Aryl Boronic Acids
| Aryl Boronic Acid/Ester | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Phenylacetylene | Pd(OAc)₂ / dppf / CuI | Alkynone | 85 | rsc.org |
| 4-Methoxyphenylboronic acid | Styrene | Pd(OAc)₂ / Ag₂CO₃ | Chalcone | 82 | nih.gov |
| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / PPh₃ | Flavone (B191248) | - | nih.gov |
This table presents general examples of carbonylative couplings involving aryl boronic acids to illustrate the potential reactivity of this compound.
Desulfinative Cross-Coupling
Desulfinative cross-coupling has emerged as a powerful alternative to traditional coupling reactions. In this transformation, an aryl sulfinate salt acts as the coupling partner, undergoing a palladium-catalyzed reaction with the extrusion of sulfur dioxide (SO₂). This compound can function as the arylboronic acid component in these reactions.
The palladium-catalyzed desulfinative coupling of sodium arylsulfinates with a wide array of arylboronic acids proceeds in good to excellent yields under aerobic conditions. rsc.org This reaction is tolerant of numerous functional groups, making it a versatile method for forming biaryl linkages. rsc.org The reaction of this compound with a suitable sodium arylsulfinate would yield a 6-arylchromone derivative. Mechanistic studies have shown that for carbocyclic sulfinates, transmetalation is the turnover-limiting step, whereas for pyridine (B92270) sulfinates, the rate is limited by the loss of SO₂ from a palladium(II) intermediate. ox.ac.uk
Table 2: Palladium-Catalyzed Desulfinative Cross-Coupling of Arylboronic Acids with Sodium Arylsulfinates
| Arylboronic Acid | Sodium Arylsulfinate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Sodium benzenesulfinate | Pd(OAc)₂ | 95 | rsc.org |
| 4-Formylphenylboronic acid | Sodium p-toluenesulfinate | Pd(OAc)₂ | 89 | rsc.org |
| 4-Methoxyphenylboronic acid | Sodium benzenesulfinate | Pd(OAc)₂ | 94 | rsc.org |
This table provides examples from the literature to demonstrate the scope of the desulfinative coupling relevant to this compound.
Derivatization and Functionalization Reactions of the Boronic Ester Moiety
The pinacol boronate ester group is not only a handle for cross-coupling but can also be converted into other valuable functional groups.
Oxidation to Corresponding Boronic Acids
The pinacol ester group of this compound serves as a stable, chromatography-compatible protecting group for the more reactive boronic acid. nih.gov Deprotection to reveal the free boronic acid is a common and crucial transformation. This is typically achieved through oxidative hydrolysis. A standard and efficient method involves treating the pinacol ester with sodium periodate (B1199274) (NaIO₄) in a biphasic solvent system such as THF/water or acetone/water. researchgate.netorganic-chemistry.org Another approach is transesterification, for example, by reacting the pinacol ester with diethanolamine (B148213) to form a crystalline DEA boronate, which can then be hydrolyzed with mild acid to afford the boronic acid in high yield. nih.govacs.org The resulting Chromone-6-boronic acid is often more reactive in subsequent coupling reactions.
Reduction to Boronate Esters
While the title of this subsection may seem counterintuitive as the starting material is already a boronate ester, a key reductive transformation for this class of compounds is protodeboronation. This reaction involves the reductive cleavage of the carbon-boron bond, replacing the boronic ester functionality with a hydrogen atom. This process effectively reduces the aryl boronate ester back to the parent arene, in this case, the unsubstituted chromone.
A catalytic protodeboronation of alkyl pinacol boronic esters has been developed utilizing a radical approach, which could be adapted for aryl systems. rsc.org This transformation provides a method for the formal removal of the boryl group after it has served its synthetic purpose, for instance, as a directing group or a placeholder in a multi-step synthesis.
Halogenation (e.g., Fluorination)
The conversion of the boronic ester group to a halogen is a crucial transformation, particularly for the synthesis of radiolabeled imaging agents. The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter widely used in Positron Emission Tomography (PET). The direct fluorination of arylboronic acid pinacol esters, such as the chromone derivative, provides an efficient route to ¹⁸F-labeled aromatic compounds.
This transformation is typically achieved through electrophilic fluorination. Research has demonstrated that the process can be mediated by metal catalysts, such as copper (II) or silver (I), using fluorinating agents like [¹⁸F]Selectfluor bis(triflate). rsc.org The reaction conditions are generally mild, often conducted in solvents like acetone. The process involves the substitution of the boronic ester group with the ¹⁸F-fluoride, leading to the desired radiolabeled product. Studies on various arylboronic acid pinacol ester derivatives show that this method is tolerant of a range of functional groups and can produce the fluorinated products with good radiochemical yields (RCY). rsc.orgnih.gov For instance, the Ag-mediated electrophilic [¹⁸F]fluorination of an arylboronic ester precursor to 6-[¹⁸F]fluoro-L-DOPA has been successfully demonstrated. rsc.org
Table 1: Example Conditions for ¹⁸F-Fluorination of Arylboronic Esters
| Catalyst/Mediator | Fluorinating Agent | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Copper (II) | [¹⁸F]Fluoride | Various | High radiochemical conversion | nih.gov |
Methylation Reactions
The introduction of a methyl group onto the chromone core via the boronic ester is a valuable transformation, often accomplished through palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling. While the "magic methyl effect" is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance a drug's potency and pharmacokinetic properties, the direct methylation of arylboronic esters has been challenging. escholarship.org
Recent advancements have led to efficient methods for the direct methylation of aryl, heteroaryl, and vinyl boronate esters using methyl iodide (CH₃I) as the methyl source. organic-chemistry.orgnih.govberkeley.edu These reactions are typically catalyzed by a palladium complex in the presence of a sterically hindered and electron-donating phosphine ligand. organic-chemistry.orgnih.gov The use of such ligands is crucial to overcome issues like slow oxidative addition of the methyl halide to the palladium center and potential catalyst poisoning by the phosphine reacting with the methyl iodide. nih.gov
A study by Hartwig and Haydl reported a robust method using a palladium catalyst with PtBu₂Me as the ligand in tert-amyl alcohol as the solvent. organic-chemistry.orgnih.gov This system demonstrated a remarkably broad substrate scope, including complex, biologically active molecules, and provided high yields under mild conditions. escholarship.orgorganic-chemistry.orgnih.gov This methodology is directly applicable to this compound for the synthesis of 6-methylchromone.
Table 2: Optimized Conditions for Pd-Catalyzed Methylation of Arylboronate Esters
| Catalyst System | Methylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|
Benzylation Reactions
Benzylation of the chromone scaffold at the 6-position can be achieved through cross-coupling reactions involving the boronic ester. The Suzuki-Miyaura coupling is a primary method for this transformation, where this compound is reacted with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a palladium catalyst and a base. researchgate.netnih.gov
Furthermore, alternative copper-catalyzed methods have been developed. One such method is the decarboxylative benzylation, which couples aryl boronic esters with electron-deficient aryl acetates. escholarship.org This oxidative coupling proceeds under mild, aerobic conditions and is tolerant of a wide range of electrophilic functional groups that might be incompatible with traditional palladium-catalyzed methods. escholarship.org
Research has also focused on developing substrate-switchable Suzuki-Miyaura couplings. By carefully selecting the reaction conditions (e.g., catalyst, base, solvent), it is possible to selectively couple either a benzyl ester or a benzyl halide with an arylboronic acid derivative, allowing for orthogonal synthesis strategies. researchgate.net For instance, one set of conditions might favor the reaction with benzyl carbonates or acetates, while leaving benzyl halides unreacted, and another set of conditions would facilitate the coupling of benzyl bromides or chlorides while leaving esters untouched. researchgate.net
Radical Reactions Involving this compound
Beyond traditional cross-coupling, boronic esters can participate in radical reactions, opening new avenues for functionalization. These methods often rely on photoredox catalysis to generate radical intermediates from the stable boronate ester.
Photo(electro)chemical Activation and Boron Hybridization Control
The merger of organoboron chemistry with photocatalysis has enabled novel transformations. The key to this synergy lies in controlling the hybridization state of the boron atom. Arylboronic acid pinacol esters can be activated under visible light in the presence of a suitable photoredox catalyst.
One activation strategy involves the formation of an electron donor-acceptor (EDA) complex. In the presence of a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP) or certain nitrogen-containing heteroarenes, the trigonal planar boronic ester can form a tetrahedral boronate complex. nih.gov This complex has a lower oxidation potential, making it more susceptible to single-electron transfer (SET) upon photoexcitation by a photocatalyst. This process generates an aryl radical from the boronate complex, which can then engage in subsequent reactions. This approach allows for the generation of carbon radicals from stable and readily available boronic esters under mild, light-mediated conditions.
Giese-Type Additions
The aryl radical generated from the photoactivated this compound can undergo Giese-type additions to electron-deficient alkenes. This reaction forms a new carbon-carbon bond, effectively adding the chromone scaffold to an olefin.
A dual catalytic system is often employed, combining a photoredox catalyst (like Ir(ppy)₃ or Ru(bpy)₃²⁺) with a Lewis base catalyst (such as quinuclidin-3-ol or DMAP). nih.gov The Lewis base activates the boronic ester towards oxidation by forming the more readily oxidized tetrahedral boronate species. The excited photocatalyst then oxidizes this boronate complex via single-electron transfer (SET) to generate the aryl radical. This radical adds to the electron-deficient alkene, and the resulting radical intermediate is then reduced and protonated to yield the final product. This method provides a powerful tool for C-C bond formation under mild conditions.
Intramolecular Cyclization and Boracycle Formation
Arylboronic acid pinacol esters are not only precursors for substitution but can also be used as stable boron sources for the synthesis of boron-containing cyclic compounds, known as boracycles. nih.gov These reactions involve the intramolecular formation of a new ring that includes the boron atom.
One synthetic strategy involves the reaction of a di-Grignard reagent with an arylboronic acid pinacol ester. For example, a Grignard reagent generated from a molecule like 2,2′-dibromodibenzyl can react with an arylboronic acid pinacol ester to form a seven-membered dibenzoborepin derivative. nih.gov This method provides an alternative to traditional routes that often require toxic organotin precursors or highly reactive haloboranes. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Chromone-6-boronic Acid Pinacol (B44631) Ester as a Versatile Building Block in Complex Molecule Synthesis
Boronic acids and their derivatives, such as pinacol esters, are fundamental building blocks in modern organic and medicinal chemistry. nih.govaablocks.com Their stability, versatile reactivity, and the low toxicity of their byproducts make them ideal synthetic intermediates. nih.gov Chromone-6-boronic acid pinacol ester, with the chemical formula C15H17BO4, is a specialized reagent used for creating more complex molecules containing the chromone (B188151) core. scbt.comsigmaaldrich.com
The primary application of boronic acid pinacol esters is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govyoutube.com This reaction is a powerful method for forming carbon-carbon (C-C) bonds, which is a crucial step in assembling complex molecular architectures. nih.gov In this context, this compound acts as the organoboron partner, enabling the introduction of the chromone-6-yl moiety into a target molecule. This makes it an invaluable tool for researchers aiming to synthesize novel, pharmacologically active agents where the chromone structure is a key pharmacophore. nih.govresearchgate.net The use of such building blocks is a common strategy in the late-stage synthesis of potential drug candidates. nih.gov
Exploration of Therapeutic Properties of Chromone-Derived Compounds
The chromone skeleton is considered a "privileged structure" in drug discovery, as its derivatives exhibit a wide spectrum of biological activities. nih.govnih.gov The type, number, and position of substituents on the chromone core are critical in determining the specific pharmacological effects. nih.gov
Inflammation is a biological response implicated in a wide range of diseases, and developing new anti-inflammatory agents is a major research focus. nih.gov Chromone derivatives have demonstrated significant potential in this area. researchgate.netijrar.org They have been shown to inhibit key inflammatory mediators and pathways. For instance, a novel chromone derivative, DCO-6, was found to significantly reduce the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov Other studies have identified chromone derivatives isolated from marine fungi, such as epiremisporines, that suppress superoxide (B77818) anion generation in human neutrophils. mdpi.commdpi.com Research has also shown that synthetic chromone-amide derivatives can inhibit NO production, with their activity influenced by the electronic properties of substituents on the chromone nucleus. nih.gov
Table 1: Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound | Biological Target/Assay | IC50 / EC50 Value (μM) | Source(s) |
|---|---|---|---|
| Epiremisporine B | fMLP-induced superoxide anion generation | 3.62 ± 0.61 | mdpi.com |
| Epiremisporine C | fMLP-induced superoxide anion generation | >10 | mdpi.com |
| Epiremisporine D | fMLP-induced superoxide anion generation | 6.39 ± 0.40 | mdpi.com |
| Epiremisporine E | fMLP-induced superoxide anion generation | 8.28 ± 0.29 | mdpi.com |
| Epiremisporine G | fMLP-induced superoxide anion generation | 31.68 ± 2.53 | mdpi.com |
| Epiremisporine H | fMLP-induced superoxide anion generation | 33.52 ± 0.42 | mdpi.com |
| Compound 5-9 (amide derivative) | NO Production in RAW264.7 cells | 5.33 ± 0.57 | nih.gov |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
The chromone scaffold is a key component of many compounds investigated for their anticancer properties. nih.gov Research has demonstrated that chromone derivatives can exhibit cytotoxicity against various human cancer cell lines, often with a degree of selectivity. nih.govnih.gov For example, new chromone analogs isolated from the marine-derived fungus Penicillium citrinum, namely epiremisporine C, D, E, F, G, and H, have been evaluated for their anticancer activities. mdpi.commdpi.com Epiremisporine H showed notable cytotoxic effects against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells, inducing apoptosis through the Bcl-2, Bax, and caspase 3 signaling pathways. mdpi.com Similarly, epiremisporine B and E demonstrated cytotoxicity against A549 and HT-29 cells. mdpi.com The position and nature of substituents, such as hydroxyl or methoxy (B1213986) groups, were found to significantly influence the anticancer potency. mdpi.commdpi.com
Table 2: Anticancer Activity of Selected Chromone Derivatives
| Compound | Cell Line | IC50 Value (μM) | Source(s) |
|---|---|---|---|
| Epiremisporine C | A549 (Lung) | >50 | mdpi.com |
| Epiremisporine D | A549 (Lung) | >50 | mdpi.com |
| Epiremisporine E | A549 (Lung) | 43.82 ± 6.33 | mdpi.com |
| Epiremisporine B | A549 (Lung) | 32.29 ± 4.83 | mdpi.com |
| Epiremisporine F | A549 (Lung) | 77.05 ± 2.57 | mdpi.com |
| Epiremisporine G | A549 (Lung) | 52.30 ± 2.88 | mdpi.com |
| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | mdpi.com |
| Epiremisporine F | HT-29 (Colon) | 44.77 ± 2.70 | mdpi.com |
| Epiremisporine G | HT-29 (Colon) | 35.05 ± 3.76 | mdpi.com |
IC50: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. rsc.org
Beyond their anti-inflammatory and anticancer effects, chromone derivatives possess a broad range of other pharmacological properties. These activities make the chromone core a versatile template for developing therapeutic agents for various conditions. nih.govacs.orgnih.gov
Antimicrobial Activity: Chromone derivatives have been reported to have both antibacterial and antifungal properties. nih.gov For instance, certain chromone-isoxazole conjugates showed notable activity against B. subtilis and S. aureus, while other derivatives containing a 1,2,3-triazole moiety exhibited prominent antifungal activity against C. albicans. nih.gov
Antiviral Activity: The chromone skeleton has been incorporated into molecules with antiviral potential. nih.govijrar.org Specific derivatives have been synthesized and evaluated as anti-HIV agents, with some showing high percentage inhibition of the virus. nih.gov Additionally, moderate activity against the SARS virus and Hepatitis C virus has been reported for certain chromone compounds. nih.gov
Antioxidant Activity: Many chromone derivatives, particularly those with hydroxyl groups, are known for their antioxidant properties and ability to scavenge reactive oxygen and nitrogen species. researchgate.netmdpi.com The antioxidant capacity is a key feature of flavonoids, which are phenyl-substituted chromones, and is highly dependent on the substitution pattern of the rings. mdpi.com
Other Activities: A diverse array of other biological effects have been attributed to chromone-based compounds, including antiallergenic, anti-diabetic, antimalarial, and neuroprotective potential. nih.gov
Design and Synthesis of Pharmacologically Active Chromone Derivatives
The synthesis of novel chromone derivatives is a key area of medicinal chemistry research, aimed at optimizing biological activity and developing new therapeutic agents. ijrar.org
Biaryl structures are a common motif in many pharmacologically active compounds. The Suzuki-Miyaura coupling is one of the most prevalent methods for synthesizing these structures. youtube.com The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.com
This compound is specifically designed to be an ideal substrate for this type of reaction. To synthesize a biaryl compound containing a chromone moiety, this compound would be reacted with a suitable aryl halide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst and a base. kaust.edu.saresearchgate.net This allows for the direct and efficient formation of a new C-C bond between the C-6 position of the chromone ring and the aryl group, yielding a chromone-based biaryl derivative. This synthetic strategy provides a modular approach to creating libraries of novel compounds for biological screening.
Development of Fluorescent Probes for Biomolecules
While specific studies detailing this compound as a fluorescent probe are not extensively documented, its structure presents a clear potential for such applications. The development of fluorescent probes often relies on a modular design, combining a fluorophore (a molecule that emits light) with a recognition moiety (a group that selectively binds to a target).
The chromone core is a well-established fluorophore, known for its intrinsic fluorescent properties. The boronic acid ester group, in turn, is a renowned recognition moiety for biomolecules containing cis-diol groups, such as carbohydrates, glycoproteins, and certain nucleotides. The underlying principle involves the reversible formation of a more stable cyclic boronate ester with the target diol. This binding event can alter the electronic environment of the chromone fluorophore, leading to a detectable change in its fluorescence intensity or emission wavelength. This mechanism makes the compound a promising candidate for developing sensors to detect and quantify specific sugars or cell-surface glycans, which play crucial roles in various biological processes.
| Component | Role in Fluorescent Probe Design | Mechanism |
| Chromone Nucleus | Fluorophore | Emits light upon excitation; its fluorescence can be modulated by binding events. |
| Boronic Acid Pinacol Ester | Recognition Moiety | Forms reversible covalent bonds with cis-diol groups on biomolecules like saccharides. nih.gov |
Radiolabeling Strategies for Imaging Agents (e.g., PET Probes)
The structure of this compound is well-suited for radiolabeling, a critical process in the development of imaging agents for techniques like Positron Emission Tomography (PET). PET imaging requires incorporating a short-lived positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. The boronic ester group is a highly valuable synthetic handle for introducing such isotopes.
Two primary strategies could be employed:
Late-Stage Radiofluorination via Cross-Coupling: The boronic ester can undergo Suzuki-Miyaura cross-coupling reactions. In this approach, a separate, pre-radiolabeled molecule (e.g., an ¹⁸F-labeled aryl halide) could be coupled to the this compound to generate the final PET probe. This modular strategy is advantageous for its reliability and scope.
Direct Radiofluorodeboronation: A more direct method involves the substitution of the entire boronic ester group with a fluoride (B91410) isotope. This reaction, often mediated by copper catalysts, allows for the direct introduction of ¹⁸F onto the chromone scaffold in a single step, which is highly desirable when working with short-lived isotopes.
Furthermore, the presence of boron itself has relevance in another therapeutic modality, Boron Neutron Capture Therapy (BNCT). researchgate.net In BNCT, a non-radioactive isotope, Boron-10 (¹⁰B), is selectively delivered to tumor cells. Subsequent irradiation with thermal neutrons causes nuclear fission of the ¹⁰B atoms, releasing high-energy particles that destroy the cancer cells locally. researchgate.net While distinct from PET, this highlights the broader utility of boron-containing compounds in oncology.
Role in Target-Oriented Synthesis and Structure-Activity Relationship (SAR) Studies
This compound is a valuable building block in target-oriented synthesis, where chemists aim to create novel molecules to interact with a specific biological target, such as an enzyme or receptor. Its utility is prominently demonstrated in its use for synthesizing potential activators of executioner procaspases (caspase-3, -6, and -7), which are key enzymes in the apoptotic (cell death) pathway and important targets in cancer therapy. google.com
In one documented example, this compound was used as a key reactant in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-bromoaniline (B18343). google.com This reaction efficiently creates a new carbon-carbon bond, linking the chromone scaffold to another aromatic ring system. By using this boronic ester with a diverse range of reaction partners, a library of related but structurally distinct compounds can be generated. This library can then be screened for biological activity.
The data gathered from screening these compounds allows researchers to establish a Structure-Activity Relationship (SAR) . SAR studies help identify which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity. For instance, by changing the partner coupled to the chromone core, researchers can determine the optimal size, shape, and electronic properties required for effective procaspase activation. google.com
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Application Goal |
| This compound | 3-bromoaniline | Pd₂(dba)₃ / PCy₃ | 6-arylchromone derivative | Synthesis of procaspase activators for anti-cancer research. google.com |
Considerations for Drug Design: Stability and Bioavailability of Boronic Esters
When incorporating a boronic ester moiety into a potential drug candidate, its stability and effect on bioavailability are critical considerations.
Stability: Boronic esters, including pinacol esters, exhibit two main stability concerns in a biological context:
Hydrolytic Instability: Boronate esters can be hydrolyzed in aqueous environments, such as blood plasma, to release the corresponding boronic acid and diol (pinacol). nih.gov This reaction is often accelerated at physiological pH (around 7.4). researchgate.net While pinacol esters are commonly used in synthesis, they are generally considered to have low hydrolytic stability. researchgate.net
Oxidative Instability: A more significant challenge is that boronic acids and their esters are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide, which are present in the body. nih.govpnas.org At physiological pH, this oxidation can be rapid, and common protecting groups like pinacol offer virtually no protection against it. pnas.org This instability can lead to rapid degradation of the compound before it reaches its intended target.
Bioavailability: The boronic ester group can be strategically used as a prodrug moiety to enhance a compound's bioavailability. nih.gov Many drug molecules contain polar groups like hydroxyls (-OH), which can limit their ability to cross cell membranes and may lead to rapid metabolism in the liver (first-pass metabolism). By temporarily masking a hydroxyl group on a drug scaffold with a boronic acid, a boronate ester is formed. This masking can increase the molecule's lipophilicity, potentially improving its absorption and distribution. Once in the body, the ester is designed to hydrolyze under physiological conditions, releasing the active drug. nih.gov Therefore, the inherent instability of the boronic ester can be leveraged as a controlled-release mechanism.
| Feature | Challenge in Drug Design | Opportunity in Drug Design |
| Hydrolytic Instability | The compound may degrade prematurely in plasma before reaching its target. researchgate.net | Can be used as a prodrug strategy for the controlled release of an active boronic acid from its ester form. nih.gov |
| Oxidative Instability | The compound can be rapidly degraded by reactive oxygen species (ROS) at physiological pH. pnas.org | Can be exploited for designing drugs that are activated in specific microenvironments with high ROS levels, such as tumors. nih.gov |
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Chromatographic Purity Assessment Methods
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of chemical compounds. For boronic acid pinacol (B44631) esters, standard reversed-phase HPLC (RP-HPLC) conditions are often inadequate due to the compound's susceptibility to hydrolysis. tandfonline.comresearchgate.nettandfonline.comresearchgate.net
A primary analytical challenge for Chromone-6-boronic acid pinacol ester is its facile hydrolysis to the corresponding chromone-6-boronic acid. nih.govresearchgate.netresearchgate.net This degradation can occur both in the sample diluent prior to injection and on the column during the chromatographic run. tandfonline.comresearchgate.netresearchgate.net The presence of water or other protic solvents in typical sample preparations can accelerate this hydrolysis. researchgate.net Furthermore, the silica-based stationary phases used in conventional RP-HPLC can catalyze the hydrolysis of the ester. tandfonline.comresearchgate.net This on-column degradation leads to inaccurate purity assessments, as it generates the boronic acid as an artifact, which complicates the quantification of the ester and its actual impurities. tandfonline.comresearchgate.net The resulting boronic acid is also more polar, leading to poor retention in typical reversed-phase systems. researchgate.netresearchgate.net
To ensure accurate analysis, several strategies have been developed to stabilize pinacol boronates during chromatographic assessment. One effective approach involves modifying the stationary phase. Using columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, has been shown to significantly reduce on-column hydrolysis. tandfonline.comresearchgate.nettandfonline.com Another strategy involves the rapid purification of the boronic ester on silica (B1680970) gel that has been pre-treated with boric acid, which helps to suppress the loss of the compound due to over-adsorption and degradation. researchgate.net Additionally, some boronic acids are intentionally converted into more stable boronate esters using diols like pinacol to make them stable for air and chromatography. nih.gov
The choice of sample diluent is critical for preventing the hydrolysis of this compound before analysis. researchgate.net Using non-aqueous and aprotic diluents is a key stabilization strategy. nih.govresearchgate.net Solvents such as 100% acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) have been successfully used to prepare samples, minimizing degradation over several hours. researchgate.netingentaconnect.comchromatographyonline.com Acetonitrile is often preferred due to its compatibility with most HPLC systems. ingentaconnect.com In contrast, preparing samples in mixtures of acetonitrile and water can lead to significant hydrolysis of the boronate ester even before injection. researchgate.net
To further mitigate on-column hydrolysis and achieve good separation, unconventional mobile phase conditions are often employed. The use of highly basic mobile phases (e.g., pH 12.4) can help stabilize the pinacol boronate ester during reversed-phase separation. nih.gov However, at high pH, the corresponding boronic acid can be difficult to retain. researchgate.net To overcome this, ion-pairing reagents are added to the mobile phase. itwreagents.com These reagents, such as tetrabutylammonium (B224687) hydroxide (B78521) or sodium alkanesulfonates, form a neutral ion-pair with the ionized analyte. itwreagents.comtcichemicals.com This increases the hydrophobicity of the analyte, enhancing its retention on the reversed-phase column and improving the resolution of the separation. itwreagents.com This combined approach of a high pH mobile phase with an ion-pairing reagent has proven effective for the purity analysis of several reactive pinacol boronate esters. nih.gov
Spectroscopic Techniques for Structural Elucidation of Research Products
Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized compounds like this compound. nih.govhyphadiscovery.comresearchgate.netresearchgate.net Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for providing detailed information about the molecular framework.
A comprehensive NMR analysis, including ¹H, ¹³C, and ¹¹B NMR, is essential for the unambiguous structural elucidation of this compound. researchgate.netnih.gov These techniques provide information on the number and connectivity of atoms within the molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the aromatic protons on the chromone (B188151) ring system, the vinyl protons of the pyrone ring, and the methyl protons of the pinacol group. researchgate.net
¹³C NMR: Carbon NMR is used to determine the number of different carbon atoms in the molecule. The spectrum for this compound would display distinct signals for the carbonyl carbon, the aromatic and vinyl carbons of the chromone core, the carbons of the pinacol group, and the carbon atom directly attached to the boron, though the latter can sometimes be broadened or difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.orgrsc.orgnih.gov
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic esters. The chemical shift in the ¹¹B NMR spectrum can confirm the trigonal planar (sp²) geometry of the boron atom within the dioxaborolane ring. nih.govmanchester.ac.uk For pinacol boronate esters, a characteristic broad singlet is typically observed in the range of δ 20-35 ppm. rsc.orgrsc.orgresearchgate.net
The following table summarizes the expected NMR data for this compound based on typical chemical shifts for its constituent functional groups.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Pinacol (4 x CH₃) | ~ 1.3 | Singlet |
| ¹H | Chromone (Aromatic & Vinyl) | ~ 6.3 - 8.4 | Multiplets, Doublets |
| ¹³C | Pinacol (CH₃) | ~ 25 | Singlet |
| ¹³C | Pinacol (Quaternary C) | ~ 84 | Singlet |
| ¹³C | Chromone (Aromatic & Vinyl) | ~ 110 - 157 | Multiple Signals |
| ¹³C | Chromone (C=O) | ~ 177 | Singlet |
| ¹¹B | Boronate Ester | ~ 20 - 35 | Broad Singlet |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. This is a critical step in the confirmation of a newly synthesized compound's identity. While specific HRMS data for this compound is not extensively detailed in publicly available research literature, the general methodology for analyzing related boronic acid pinacol esters provides a framework for its characterization. rsc.orgwaters.comrsc.org
In a typical HRMS experiment, a sample of this compound would be ionized, often using techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then guided into a mass analyzer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions with a high degree of accuracy, typically to four or more decimal places.
For this compound (C₁₅H₁₇BO₄), the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally measured mass. A close correlation between the theoretical and experimental mass, usually within a few parts per million (ppm), provides strong evidence for the compound's elemental formula.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇BO₄ |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 273.1292 |
| Observed Exact Mass | Data not available in cited sources |
| Mass Accuracy (ppm) | Data not available in cited sources |
This table is for illustrative purposes. Specific experimental data for this compound is not available in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
The process involves mounting the crystal and exposing it to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.
While a specific crystal structure for this compound has not been reported in the surveyed scientific literature, the analysis of related chromone derivatives by X-ray crystallography indicates that the chromone ring system is generally planar. The boronic acid pinacol ester group at the 6-position would have its own distinct geometry, with the boron atom at the center of a tetrahedral or trigonal planar environment, bonded to the chromone ring and the pinacolato ligand.
Table 2: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Anticipated Information |
| Crystal System | Data not available in cited sources |
| Space Group | Data not available in cited sources |
| Unit Cell Dimensions | Data not available in cited sources |
| Key Bond Lengths (Å) | C-B, B-O, C=O |
| Key Bond Angles (°) | Angles around the boron atom and within the chromone ring |
| Dihedral Angles (°) | Orientation of the pinacol ester group relative to the chromone ring |
This table outlines the type of data that would be obtained from an X-ray crystallographic analysis. Specific experimental data for this compound is not available in the searched literature.
Emerging Research Directions and Future Perspectives
Advanced Catalyst Design for Enhanced Selectivity and Efficiency
The development of sophisticated catalytic systems is paramount for unlocking the full potential of chromone-6-boronic acid pinacol (B44631) ester. Research is increasingly focused on designing catalysts that offer superior control over reaction outcomes. A significant area of exploration involves the use of Lewis base catalysis in conjunction with photoredox systems to generate carbon radicals from boronic esters. researchgate.net This dual catalytic approach can alter the redox properties of the boron species, enhancing their reactivity under mild conditions. researchgate.net
Furthermore, strategies for controlling the solution speciation of boronic acids are being developed to achieve chemoselective synthesis of boronic esters. nih.gov By manipulating the equilibrium within a mixture of boron species, it is possible to facilitate the formal homologation of aryl boronic acid pinacol esters, enabling streamlined iterative catalytic processes. nih.gov Research into palladium-catalyzed coupling reactions also continues, with an emphasis on developing catalysts for highly regioselective processes, such as those demonstrated in the synthesis of complex quinone boronic ester derivatives. nih.gov The design of more robust protecting groups, which are stable under various reaction conditions, also influences catalyst development, as catalysts must be compatible with these new functionalities to prevent premature cleavage and side reactions. researchgate.net
Development of Sustainable and Atom-Economical Synthetic Routes
A major thrust in modern chemistry is the development of environmentally benign and efficient synthetic methods. For boronic esters, this includes the exploration of mechanochemistry, where simple grinding of a boronic acid with a diol like pinacol in the absence of a solvent can produce the desired ester in excellent yield and purity. rsc.org This solvent-free approach significantly reduces chemical waste and energy consumption.
Another promising avenue is the use of microdroplets to accelerate condensation-based click reactions involving boronic acids without the need for a catalyst. rsc.org Such reactions can be orders of magnitude faster than in bulk solution, with the air-liquid interface of the microdroplet facilitating the necessary dehydration steps. rsc.org Improving the atom economy also involves designing streamlined, multi-step reactions in a single pot. Methodologies that allow for the controlled, iterative formation of C-C bonds by managing boronic ester speciation reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. nih.gov The development of more robust boronic esters that are less prone to hydrolysis during workups also contributes to sustainability by increasing yields and simplifying purification. researchgate.netchemrxiv.org
Novel Applications in Materials Science
The unique properties of the boronic acid pinacol ester functional group make it a valuable component in the design of advanced functional materials. A key application is in the fabrication of glucose-responsive hydrogels. rsc.org While not specific to the chromone (B188151) derivative, research shows that pinacol esters of bisboronic acids can act as crosslinkers for biocompatible polymers like poly(vinyl alcohol) through transesterification reactions. rsc.org These hydrogels can encapsulate molecules and release them in response to high glucose concentrations, demonstrating significant potential for smart drug delivery systems. rsc.org
The chromone moiety itself possesses distinct photophysical properties, which, when combined with the reactive boronic ester, could lead to the creation of novel optical sensors or responsive materials. The principle of using a boronic ester as a trigger has been demonstrated in the design of fluorescent probes. nih.gov For example, a probe based on the tyrosinase-catalyzed hydroxylation of a phenylboronic acid pinacol ester leads to the release of a fluorophore, allowing for highly selective detection of the enzyme. nih.gov This concept could be adapted to create chromone-based materials that change their optical properties in response to specific biological analytes or chemical stimuli.
Exploration of Underexplored Reactivity Pathways
While chromone-6-boronic acid pinacol ester is a well-established partner in Suzuki-Miyaura cross-coupling reactions, its reactivity remains underexplored in other classes of chemical transformations. amanote.comnih.gov Future research will likely focus on expanding its synthetic utility. This includes investigating its participation in multicomponent reactions, which allow for the construction of complex molecules in a single step. researchgate.net For instance, related amino boronic acid pinacol esters have been successfully used in isocyanide-based multicomponent reactions. researchgate.net
There is also potential for its use in Giese-type additions following activation by a photoredox catalyst. researchgate.net Furthermore, the tolerance of the boronic ester group in various reaction conditions, as shown in the synthesis of hydroxycoumarins where a boronic ester was carried through a multi-step sequence, suggests its compatibility with a broader range of synthetic transformations. acs.org Investigating its role in cycloaddition reactions, such as the Diels-Alder reaction, could also open new avenues for constructing complex heterocyclic systems. nih.gov
Computational Chemistry and Mechanistic Modeling of Boron Transformations
Computational methods are becoming indispensable tools for understanding and predicting chemical reactivity. For boronic esters, Density Functional Theory (DFT) studies have been employed to investigate reaction mechanisms and explain experimental outcomes. nih.gov For example, the distortion/interaction-activation strain energy model has been used to rationalize the reactivity and selectivity patterns in the Diels-Alder reactions of dienophiles like allenylboronic acid pinacol ester. nih.gov
Such computational models can be applied to this compound to:
Elucidate the mechanisms of its various transformations, including palladium-catalyzed cross-couplings.
Predict regioselectivity, helping to explain why a single regioisomeric product might form in certain reactions. nih.gov
Model the interaction between the boronic ester and advanced catalysts to guide the design of more efficient and selective systems.
Explore and predict the feasibility of entirely new, yet-to-be-discovered reactivity pathways.
By providing a deeper mechanistic understanding, computational chemistry can significantly accelerate the development of new applications and synthetic methods for this compound.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
Flow chemistry and other high-throughput techniques offer enhanced control over reaction parameters and the potential for rapid optimization and library synthesis. The integration of boronic ester chemistry with these technologies is a key area of future research. Given that pinacol boronate esters can be susceptible to hydrolysis, the precise control of residence time and temperature in a flow reactor can minimize degradation and improve yields. nih.govresearchgate.net
Automated flow systems can be used for the high-throughput screening of catalysts and reaction conditions, accelerating the optimization of processes involving this compound. sigmaaldrich.com Furthermore, specialized techniques such as catalyst-free reactions in microdroplets, which can be considered a form of microfluidics, demonstrate the potential for conducting boronate chemistry under ambient conditions with extreme acceleration. rsc.org Integrating these methodologies would enable the rapid synthesis of a diverse library of chromone derivatives for screening in materials science and medicinal chemistry applications, significantly shortening development timelines.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 928773-42-6 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₁₅H₁₇BO₄ | sigmaaldrich.comscbt.com |
| Molecular Weight | 272.10 g/mol | scbt.comsynblock.com |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one | sigmaaldrich.com |
| Purity | Typically ≥97% | sigmaaldrich.com |
Table 2: Summary of Emerging Research Findings Relevant to Boronic Esters
| Research Area | Key Finding | Potential Impact on this compound | Reference(s) |
| Sustainable Synthesis | Boronic esters can be synthesized by solvent-free grinding of boronic acids and pinacol. | Provides a green, waste-reducing route for its production. | rsc.org |
| Materials Science | Bis-boronic acid pinacol esters can crosslink polymers to form glucose-responsive hydrogels. | Use as a monomer or crosslinker to create smart materials for drug delivery or sensing. | rsc.org |
| Catalysis | Dual photoredox and Lewis base catalysis can activate boronic esters for radical reactions. | Enables novel transformations under mild conditions, expanding synthetic utility. | researchgate.net |
| Reaction Acceleration | Microdroplet chemistry can accelerate boronic acid reactions by orders of magnitude without a catalyst. | Integration with flow chemistry for rapid, catalyst-free synthesis of derivatives. | rsc.org |
| Mechanistic Insight | DFT and strain models can explain the reactivity and selectivity of boronic esters in cycloadditions. | Allows for accurate prediction of reactivity and rational design of new reactions. | nih.gov |
| Advanced Protection | Xanthopinacol boronates (Bxpin) offer a more robust alternative to standard pinacol esters (Bpin). | Improved stability during synthesis and purification, leading to higher yields and less waste. | researchgate.netchemrxiv.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Chromone-6-boronic acid pinacol ester, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves boronic ester formation via transesterification or coupling reactions. For analogous compounds, adjusting pH (e.g., to 6 using 10% HCl) and maintaining low temperatures (0°C) during intermediate steps can stabilize reactive intermediates and improve yields . Catalytic protodeboronation methods using radical intermediates under mild conditions (e.g., light-induced reactions) may also apply, though this requires careful control of radical chain propagation . Characterization via B NMR or UV-vis spectroscopy (e.g., monitoring λmax at 290 nm for boronic esters) is critical to confirm purity and structural integrity .
Q. How does solubility impact experimental design for this compound in cross-coupling reactions?
- Methodological Answer : Solubility in organic solvents (e.g., chloroform, ethers, ketones) is essential for Suzuki-Miyaura coupling. Pinacol esters generally exhibit better solubility than parent boronic acids, with chloroform often preferred for high-concentration reactions . Pre-dissolving the ester in a polar aprotic solvent (e.g., THF) and controlling speciation via pH or temperature can enhance reactivity with palladium catalysts .
Q. What analytical techniques are most reliable for characterizing boronic ester intermediates?
- Methodological Answer : Use H/C NMR to confirm regiochemistry and B NMR to verify boronic ester formation (δ ~30 ppm for pinacol esters). UV-vis spectroscopy (e.g., tracking H2O2-induced degradation at 405 nm) and mass spectrometry (HRMS-ESI) are critical for monitoring reaction progress and stability .
Advanced Research Questions
Q. How can speciation control optimize chemoselectivity in iterative cross-coupling reactions involving this compound?
- Methodological Answer : Manipulate solution equilibria by adjusting temperature and solvent composition. For example, thermodynamically driven protocols enable selective formation of boronic acid pinacol esters (BPin) at elevated temperatures (e.g., 80°C) or MIDA-boronates at room temperature. This requires precise stoichiometric control of diboron reagents (e.g., bis(catecholato)diboron) and monitoring via B NMR to track intermediate borinic esters .
Q. What mechanisms underlie light-induced decarboxylative borylation for functionalizing this compound?
- Methodological Answer : Visible-light irradiation (450 nm) of N-hydroxyphthalimide esters generates boryl radicals via single-electron transfer (SET) to diboron reagents. Radical chain propagation facilitates C–B bond formation without metal catalysts. Optimize light intensity and solvent (amide-based) to minimize side reactions, and use EPR spectroscopy to confirm radical intermediates .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in allylboration reactions?
- Methodological Answer : α-Substituents on allyl pinacol esters can alter E/Z selectivity. For example, β-methallyl esters favor Z-selectivity under standard conditions, but treatment with nBuLi and TFAA reverses selectivity to E via borinic ester intermediates. Kinetic studies using B NMR and DFT calculations help elucidate transition states .
Q. What strategies resolve contradictions in kinetic data for boronic ester reactions, such as unexpected pH-dependent degradation?
- Methodological Answer : Discrepancies in H2O2-mediated degradation rates (e.g., UV-vis absorption shifts from 290 nm to 405 nm) may arise from competing hydrolysis pathways. Use buffer systems (pH 7–9) to stabilize boronate anions and conduct stopped-flow experiments to capture transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
